Calmagite triethanolammonium salt
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Overview
Description
Mechanism of Action
Target of Action
Calmagite triethanolammonium salt is primarily used as an indicator in the titration of calcium or magnesium with EDTA . The primary targets of this compound are therefore calcium and magnesium ions present in a solution .
Mode of Action
As a complexometric indicator, this compound changes color when it binds to metal ions in solution .
Result of Action
The primary result of this compound’s action is a color change that indicates the presence of calcium or magnesium ions in a solution . This color change can be used to quantify the concentration of these ions in the solution, providing valuable information in various analytical chemistry applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the color change exhibited by the compound Additionally, the presence of other metal ions in the solution could potentially interfere with the compound’s ability to selectively bind to calcium or magnesium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Calmagite triethanolammonium salt is synthesized through a diazotization reaction followed by coupling with 1-naphthol-4-sulfonic acid . The reaction typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The crude dye is often purified through recrystallization from solvents like acetone .
Chemical Reactions Analysis
Types of Reactions
Calmagite triethanolammonium salt undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions such as calcium and magnesium.
Oxidation and Reduction: The azo group can undergo redox reactions under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions
Complexation: Ethylenediaminetetraacetic acid (EDTA) is commonly used in titrations involving this compound.
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions involving the sulfonic acid group.
Major Products Formed
Complexation: Metal-Calmagite complexes.
Oxidation: Oxidized forms of the azo dye.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Calmagite triethanolammonium salt has a wide range of applications in scientific research:
Biology: Employed in various biochemical assays to detect metal ions in biological samples.
Medicine: Utilized in diagnostic assays to measure metal ion concentrations in bodily fluids.
Industry: Applied in water hardness testing and other industrial processes requiring metal ion detection.
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in complexometric titrations.
Calcon: Used for similar applications in metal ion detection.
Uniqueness
Calmagite triethanolammonium salt is unique due to its high sensitivity and specificity for calcium and magnesium ions. It provides a distinct color change, making it easier to detect end points in titrations compared to other indicators .
Properties
CAS No. |
91698-30-5 |
---|---|
Molecular Formula |
C23H29N3O5S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S.C6H15N/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24;1-4-7(5-2)6-3/h2-9,20-21H,1H3,(H,22,23,24);4-6H2,1-3H3 |
InChI Key |
AMUQDVZTNFVMIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCN(CC)CC.CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O |
Key on ui other cas no. |
91698-30-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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